2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid
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Overview
Description
2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorophenyl group in the structure enhances its chemical stability and biological activity.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that [5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid may also interact with various biological targets.
Mode of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds , it’s likely that [5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid affects multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
Similar compounds, such as 4-fluorophenylacetic acid, are moderately soluble in water , which may impact the bioavailability of [5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid.
Result of Action
Similar compounds have been shown to exhibit a range of biological activities , suggesting that [5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid may have similar effects at the molecular and cellular level.
Preparation Methods
The synthesis of 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid typically involves a multi-step process. One common method includes the following steps:
Synthesis of pyrazoline: This is achieved through a one-pot three-component reaction under microwave irradiation. The reactants include an α, β-unsaturated ketone and hydrazine derivatives.
Oxidative aromatization: The pyrazoline intermediate is then subjected to oxidative aromatization under conventional heating to form the pyrazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Pyrazole derivatives, including this compound, are explored for their potential use in drug development due to their biological activities.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
Similar compounds to 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid include other pyrazole derivatives such as:
These compounds share structural similarities but may differ in their specific biological activities and applications. The presence of different substituents on the pyrazole ring or phenyl group can significantly influence their chemical properties and biological effects.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-7-10(6-11(16)17)12(15-14-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWNGXGPYXXTTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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